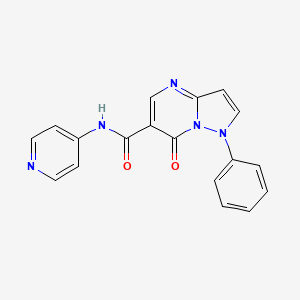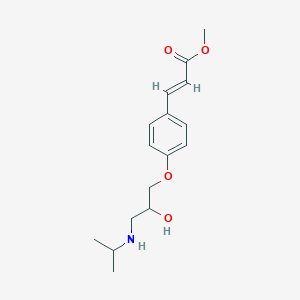
Kkw5E9UE22
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-2-propenoate involves multiple steps. The primary synthetic route includes the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions typically involve refluxing the reactants in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound often employs large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the final product. The use of advanced purification techniques such as distillation and crystallization is common to achieve the desired product specifications .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-2-propenoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Typical reagents include alkyl halides and strong bases like sodium hydride (NaH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Methyl 3-(4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-2-propenoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is employed in biochemical assays and as a probe in molecular biology studies.
Medicine: It has potential therapeutic applications and is studied for its pharmacological properties.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of Methyl 3-(4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-2-propenoate involves its interaction with specific molecular targets. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. The pathways involved include signal transduction and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-(4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-2-propenoate
- Ethyl 3-(4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-2-propenoate
- Propyl 3-(4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-2-propenoate
Uniqueness
Methyl 3-(4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-2-propenoate is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research .
Propriétés
Numéro CAS |
29122-72-3 |
|---|---|
Formule moléculaire |
C16H23NO4 |
Poids moléculaire |
293.36 g/mol |
Nom IUPAC |
methyl (E)-3-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]prop-2-enoate |
InChI |
InChI=1S/C16H23NO4/c1-12(2)17-10-14(18)11-21-15-7-4-13(5-8-15)6-9-16(19)20-3/h4-9,12,14,17-18H,10-11H2,1-3H3/b9-6+ |
Clé InChI |
JWJTVAMSXKPSHS-RMKNXTFCSA-N |
SMILES isomérique |
CC(C)NCC(COC1=CC=C(C=C1)/C=C/C(=O)OC)O |
SMILES canonique |
CC(C)NCC(COC1=CC=C(C=C1)C=CC(=O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





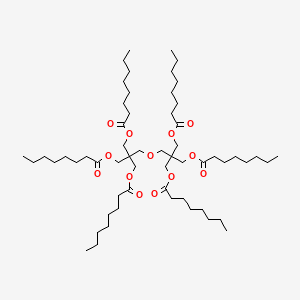
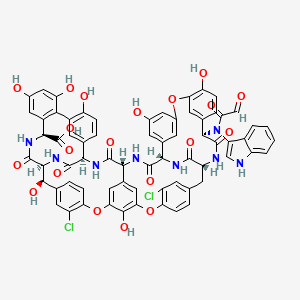
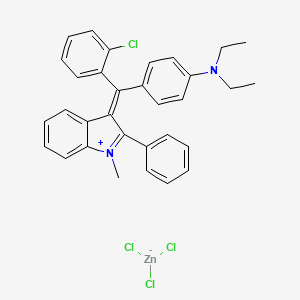

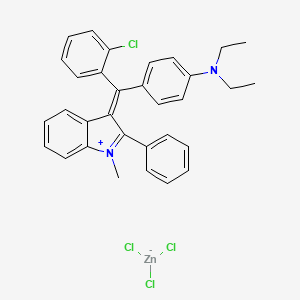
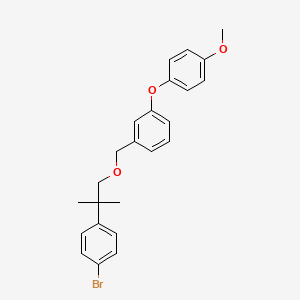
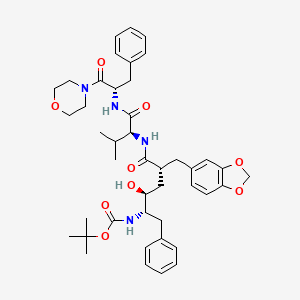
![2-[(1-benzylpyridin-1-ium-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one](/img/structure/B12774866.png)
![ethyl N-[N-[2-(2,6-dichlorophenyl)acetyl]carbamimidoyl]carbamate](/img/structure/B12774873.png)

